1-(2-(Benzyloxy)phenyl)cyclopropanamine
Description
Properties
Molecular Formula |
C16H17NO |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
1-(2-phenylmethoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C16H17NO/c17-16(10-11-16)14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,17H2 |
InChI Key |
CQGAINBQVWUXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2OCC3=CC=CC=C3)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positional Isomers
- trans-2-[4-(Benzyloxy)phenyl]cyclopropanamine (para-substituted isomer) Key Differences: The benzyloxy group is para rather than ortho. Synthesis: Synthesized via silica gel chromatography (26% yield), forming a white solid . Significance: Para-substitution may reduce steric hindrance compared to the ortho analog, influencing synthetic accessibility and reactivity.
Halogen-Substituted Analogs
- 1-(4-Bromophenyl)cyclopropanamine
- Key Differences : Bromine (electron-withdrawing) replaces benzyloxy at the para position.
- Properties : Lower molecular weight (212.09 g/mol vs. ~239.3 g/mol) and reduced lipophilicity compared to the benzyloxy analog.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity .
Alkyl-Substituted Derivatives
- 1-(2-Methylphenyl)cyclopropanamine
Electron-Withdrawing Substituents
- 1-(2-Fluorophenyl)cyclopropanamine
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Challenges : Ortho-substituted benzyloxy derivatives (target compound) may require specialized routes due to steric hindrance, contrasting with para-substituted analogs .
- Biological Activity : The benzyloxy group’s bulk and lipophilicity may enhance metabolic stability compared to smaller substituents (e.g., methyl or fluoro), as seen in venlafaxine-related intermediates .
- Physicochemical Properties : Benzyloxy substitution increases molecular weight and logP compared to halogen or alkyl analogs, influencing pharmacokinetics (e.g., half-life, tissue distribution) .
Preparation Methods
Base and Solvent Screening
Early optimization studies compared bases (NaOH, KOH, K₂CO₃, Na₂CO₃) for cyclopropanation efficiency. NaOH in water (50% w/v) at 60°C provided optimal yields (Table 1). Polar aprotic solvents like dimethylformamide (DMF) improved solubility but led to side reactions, whereas water-TBAB systems minimized byproducts.
Table 1: Effect of Bases on Cyclopropanation Yield
| Base | Temperature (°C) | Yield (%) |
|---|---|---|
| NaOH | 60 | 85 |
| KOH | 60 | 78 |
| Na₂CO₃ | 60 | 62 |
| K₂CO₃ | 60 | 58 |
Temperature and Catalysis
Elevated temperatures (>80°C) promoted ring-opening side reactions, reducing yields to <50%. Catalytic systems using CuI or palladium(II) acetate (Pd(OAc)₂) enabled milder conditions (25–40°C) but required inert atmospheres.
Analytical Characterization
1H NMR analysis of 4 reveals distinctive signals for the cyclopropane protons (δ 1.2–1.5 ppm, multiplet) and benzyloxy aromatic protons (δ 6.8–7.4 ppm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 239.31 [M+H]⁺, consistent with the molecular formula C₁₆H₁₇NO. X-ray crystallography of related derivatives confirms the cis configuration of the cyclopropane ring.
Applications and Derivatives
The primary amine (4) serves as a precursor for N-alkylated derivatives with antitumor and antimicrobial activities. Coupling with sulfonamide or carbamate groups enhances bioavailability, as demonstrated in U937 leukemia cell line assays. Patent WO2007087066A2 highlights its role as a modulator of ATP-binding cassette transporters for cystic fibrosis therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for preparing 1-(2-(Benzyloxy)phenyl)cyclopropanamine, and how can purity be optimized?
- Answer : The synthesis typically involves cyclopropanation of a benzyloxy-substituted phenyl precursor. Key steps include:
- Cyclopropane ring formation : Use transition-metal catalysts (e.g., Rh(II)) or [2+1] cycloaddition methods to generate the cyclopropane moiety.
- Protection/deprotection : The benzyloxy group may require protection during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures high purity (>95%).
- Validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Answer :
- NMR Spectroscopy : H NMR detects aromatic protons (δ 6.8–7.4 ppm), cyclopropane protons (δ 1.2–2.0 ppm), and benzyloxy methylene protons (δ 4.8–5.2 ppm). C NMR confirms cyclopropane carbons (δ 10–25 ppm) and quaternary carbons.
- LC-MS : Electrospray ionization (ESI) in positive mode identifies the molecular ion peak ([M+H]) and fragmentation patterns.
- FT-IR : Bands at ~1250 cm (C-O-C stretch) and ~3300 cm (amine N-H stretch) validate functional groups.
- Cross-verification : Compare experimental data with computational predictions (e.g., density functional theory (DFT)) to resolve ambiguities .
Q. What are the stability considerations for storing this compound, and how should degradation be mitigated?
- Answer :
- Storage : Use amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the amine group.
- Degradation indicators : Monitor for color changes (yellowing) or precipitation via UV-Vis spectroscopy (λ ~270 nm).
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to prolong shelf life .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Answer :
- Variables : Screen temperature (40–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (toluene vs. DMF) using a factorial design.
- Response surface methodology (RSM) : Model interactions between variables to maximize yield and minimize byproducts.
- Validation : Confirm optimized conditions with triplicate runs and characterize products via HPLC purity assays. Statistical software (e.g., JMP or Minitab) aids in data analysis .
Q. What methodologies resolve contradictions between computational predictions and experimental spectroscopic data for cyclopropanamine derivatives?
- Answer :
- Multi-technique validation : Combine H-C HSQC NMR for carbon-proton correlation and X-ray crystallography for absolute configuration.
- DFT refinements : Adjust computational parameters (e.g., solvent model, basis set) to align theoretical NMR shifts with experimental data.
- Case study : For ambiguous cyclopropane proton splitting, use NOESY to confirm spatial proximity to aromatic protons .
Q. How can kinetic studies elucidate the cyclopropanation mechanism in this compound synthesis?
- Answer :
- Rate determination : Use stopped-flow NMR to monitor intermediate formation (e.g., carbene or metal-complexed species).
- Activation energy : Calculate via Eyring equation using variable-temperature H NMR (ΔH‡ and ΔS‡).
- Isotope labeling : H or C labeling at the cyclopropane ring tracks bond formation pathways .
Q. What in silico approaches predict the physicochemical properties of this compound, and how are they validated?
- Answer :
- Software tools : Use Schrödinger’s QikProp for logP, solubility, and pKa predictions. Molecular dynamics (MD) simulations assess membrane permeability.
- Validation : Compare predicted vs. experimental HPLC retention times and shake-flask solubility measurements. Adjust force fields (e.g., OPLS4) to improve accuracy .
Q. How can researchers address batch-to-batch variability in the biological activity of this compound?
- Answer :
- Quality control (QC) protocols : Implement strict NMR and LC-MS purity thresholds (>98%).
- Bioassay standardization : Use a reference standard (e.g., commercial cyclopropanamine derivative) to normalize activity assays.
- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
